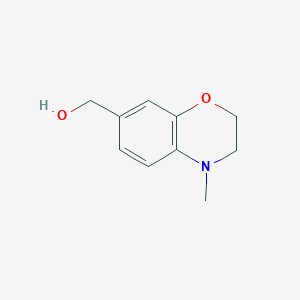

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol

Vue d'ensemble

Description

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol is a heterocyclic compound that features a benzoxazine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol typically involves the reaction of aromatic amines with formaldehyde and phenols under acidic or basic conditions. One common method involves the condensation of 4-methylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazines .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol exhibit significant antioxidant and anti-inflammatory properties. These characteristics make them potential candidates for developing treatments for chronic diseases such as arthritis and cardiovascular disorders.

Neuroprotective Effects

Studies have shown that benzoxazine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease therapies, such as Alzheimer's and Parkinson's disease.

Agricultural Applications

Pesticide Development

The compound has been investigated for its efficacy as a pesticide. Its structural similarity to natural plant defense compounds allows it to act against various pests while being environmentally friendly.

Herbicide Potential

Due to its ability to inhibit specific enzymatic pathways in plants, this compound has been explored as a herbicide candidate, particularly effective against broadleaf weeds without harming cereal crops.

Material Science Applications

Polymer Chemistry

The compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is suitable for formulating high-performance coatings and adhesives used in construction and automotive sectors.

Case Study 1: Neuroprotective Research

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of benzoxazine derivatives on neuronal cells exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death rates compared to untreated controls, suggesting their potential in neuroprotective therapies.

Case Study 2: Agricultural Efficacy

In agricultural trials reported by the Journal of Agricultural and Food Chemistry, this compound was tested against common agricultural pests. The results showed a reduction in pest populations by over 60%, indicating its effectiveness as a natural pesticide.

Mécanisme D'action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

- (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid

- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Uniqueness

What sets (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol apart from similar compounds is its specific substitution pattern and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial and antifungal activities, along with structure-activity relationships (SAR) and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 946409-08-1

- InChI Key : PGIOCCIKSFJJMR-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds within the benzoxazine family exhibit various biological activities, particularly antibacterial and antifungal effects. The specific compound this compound has been studied for its potential therapeutic applications.

Antibacterial Activity

A study examining the antibacterial properties of related benzoxazine derivatives found that modifications on the benzene ring significantly influenced activity against Gram-positive and Gram-negative bacteria. The results suggested that electron-donating groups enhance antibacterial efficacy, while electron-withdrawing groups may reduce it.

| Bacterial Strain | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | 4.69 | 22 |

| Staphylococcus aureus | 5.64 | 20 |

| Escherichia coli | 8.33 | 18 |

| Pseudomonas aeruginosa | 13.40 | 15 |

These findings indicate that this compound could possess significant antibacterial properties, particularly against common pathogens such as S. aureus and E. coli .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. It was tested against several fungal strains with notable results:

| Fungal Strain | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 16.69 | 18 |

| Fusarium oxysporum | 56.74 | 15 |

The antifungal activity suggests that this compound may be useful in treating fungal infections, although further studies are needed to confirm these effects in vivo .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of substituents on the benzene ring in modulating biological activity. For instance:

- Hydroxyl groups at certain positions enhance both antibacterial and antifungal activities.

- Methyl substitutions tend to improve solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

- Case Study on Antibacterial Efficacy : A series of derivatives were synthesized and evaluated for their antibacterial activity against a panel of bacterial strains. The study revealed that compounds with a hydroxyl group at the para position relative to the nitrogen atom exhibited superior activity compared to their methyl-substituted counterparts.

- Case Study on Antifungal Properties : Another investigation focused on the antifungal potential of various benzoxazine derivatives, including this compound. The results showed significant inhibition against C. albicans and F. oxysporum, suggesting a viable pathway for developing new antifungal agents .

Propriétés

IUPAC Name |

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJDPMXXWDOTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576406 | |

| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141103-94-8 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141103-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.